Cas no 1240567-18-3 (1-cyclopropyl-1H-pyrazol-4-amine)

1-cyclopropyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopropyl-1H-pyrazol-4-amine
- 1240567-18-3
- SY042688
- AS-41511
- 1-cyclopropylpyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-cyclopropyl-
- DTXSID10679569
- TQP0074
- AKOS024194487
- SB13944
- EN300-306595
- MFCD16810881
- SCHEMBL173506
- CS-0096334
- DB-312085
- KMSWFVSXBMWVIT-UHFFFAOYSA-N
-
- MDL: MFCD16810881
- Inchi: InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2
- InChI Key: KMSWFVSXBMWVIT-UHFFFAOYSA-N
- SMILES: C1CC1N2C=C(C=N2)N
Computed Properties
- Exact Mass: 123.079647300 g/mol
- Monoisotopic Mass: 123.079647300 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 123.16
- XLogP3: 0
- Topological Polar Surface Area: 43.8Ų
1-cyclopropyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM118966-5g |
1-Cyclopropylpyrazol-4-amine |
1240567-18-3 | 95%+ | 5g |
$775 | 2022-06-13 | |
eNovation Chemicals LLC | Y1317675-100mg |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 100mg |
$110 | 2024-07-21 | |
eNovation Chemicals LLC | Y1317675-1G |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 1g |
$510 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0896-10G |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 10g |
¥ 15,939.00 | 2023-03-31 | |
eNovation Chemicals LLC | D597368-5g |
1-CYCLOPROPYL-1H-PYRAZOL-4-AMINE |
1240567-18-3 | 95% | 5g |
$1485 | 2024-05-24 | |
eNovation Chemicals LLC | D597368-1g |
1-CYCLOPROPYL-1H-PYRAZOL-4-AMINE |
1240567-18-3 | 95% | 1g |
$395 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0896-1G |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 97% | 1g |
¥ 3,187.00 | 2023-03-31 | |
Enamine | EN300-306595-0.05g |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 95.0% | 0.05g |
$278.0 | 2025-03-19 | |
Enamine | EN300-306595-0.5g |
1-cyclopropyl-1H-pyrazol-4-amine |
1240567-18-3 | 95.0% | 0.5g |
$317.0 | 2025-03-19 | |
Chemenu | CM118966-1g |
1-Cyclopropylpyrazol-4-amine |
1240567-18-3 | 95+% | 1g |
$704 | 2021-08-06 |
1-cyclopropyl-1H-pyrazol-4-amine Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on 1-cyclopropyl-1H-pyrazol-4-amine
1-Cyclopropyl-1H-Pyrazol-4-Amine: A Comprehensive Overview
The compound 1-cyclopropyl-1H-pyrazol-4-amine, identified by the CAS number 1240567-18-3, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic amines, specifically pyrazoles, which are known for their versatile applications in drug discovery, catalysis, and materials synthesis. The integration of a cyclopropyl group into the pyrazole framework introduces unique electronic and steric properties, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the importance of 1-cyclopropyl-1H-pyrazol-4-amine in medicinal chemistry, particularly in the development of bioactive compounds. The pyrazole ring is a well-known scaffold in drug design due to its ability to interact with various biological targets, such as enzymes and receptors. The cyclopropyl substituent further enhances the molecule's pharmacokinetic properties, including bioavailability and metabolic stability. For instance, researchers have explored its potential as an inhibitor of kinase enzymes, which are critical targets in cancer therapy.
In addition to its medicinal applications, 1-cyclopropyl-1H-pyrazol-4-amine has shown promise in catalytic processes. The nitrogen atoms within the pyrazole ring can act as Lewis bases, facilitating coordination with metal centers. This property makes it a valuable ligand in organometallic catalysis, particularly in reactions involving transition metals like palladium and nickel. Recent advancements have demonstrated its effectiveness in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
The synthesis of 1-cyclopropyl-1H-pyrazol-4-amine typically involves multi-step procedures that combine nucleophilic aromatic substitution with cyclization reactions. Researchers have optimized these methods to achieve high yields and purity levels. For example, one common approach involves the reaction of a substituted cyclopropane derivative with an appropriate amine precursor under thermal or acidic conditions. This method ensures the formation of the desired pyrazole structure while maintaining the integrity of the cyclopropyl group.
The physical and chemical properties of 1-cyclopropyl-1H-pyrazol-4-amine are also worth noting. Its molecular weight is approximately 205 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various laboratory applications. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.
From an environmental perspective, understanding the degradation pathways of 1-cyclopropyl-1H-pyrazol-4-amine is crucial for assessing its ecological impact. Recent studies have shown that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. This information is vital for ensuring sustainable practices in its production and disposal.
In conclusion, 1-cyclopropyl-1H-pyrazol-4-amines, with CAS number 1240567-18-3, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, catalysis, and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings will undoubtedly grow.
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